molecular formula C25H24N2O3 B5366324 N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide

N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide

Cat. No. B5366324
M. Wt: 400.5 g/mol
InChI Key: GUNKVJPFIDHVDQ-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide, also known as BMVC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMVC is a member of the vinca alkaloid family, which has been extensively studied for its anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is not fully understood, but it is thought to act by disrupting microtubule formation in cells. Microtubules are important structures involved in cell division, and their disruption can lead to cell death. This compound has been shown to bind to tubulin, the protein that makes up microtubules, and inhibit its polymerization.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit angiogenesis, the formation of new blood vessels. This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It has potent anti-cancer properties and has been shown to be effective against a variety of cancer cell lines. However, there are also limitations to its use in lab experiments. It is a complex compound that may require specialized equipment and expertise for its synthesis and analysis. It may also have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are a number of future directions for research on N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide. One area of interest is the development of more potent analogs of this compound with improved anti-cancer properties. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Overall, this compound has shown great potential as a lead compound for the development of novel anti-cancer and neuroprotective drugs.

Synthesis Methods

N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with benzylamine to form N-benzyl-4-methylbenzamide. This compound is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been optimized and can be achieved in high yields with good purity.

Scientific Research Applications

N-[1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide has been studied for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. It has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(Z)-3-(benzylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-18-8-12-21(13-9-18)24(28)27-23(16-19-10-14-22(30-2)15-11-19)25(29)26-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,26,29)(H,27,28)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNKVJPFIDHVDQ-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.